molecular formula C17H17N3O2S B2888654 N-(4-(dimethylamino)phenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide CAS No. 946316-95-6

N-(4-(dimethylamino)phenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

Cat. No. B2888654
CAS RN: 946316-95-6
M. Wt: 327.4
InChI Key: SCCVMMZPOISKIM-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)phenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide, also known as DMAT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research. DMAT is a small-molecule inhibitor that targets protein arginine methyltransferases (PRMTs), which are enzymes that play a crucial role in the regulation of gene expression.

Scientific Research Applications

Anticancer Activities

A study by Duran & Demirayak (2012) explored the synthesis of derivatives with similar structural motifs, specifically focusing on their anticancer activities. The compounds synthesized were tested against a panel of 60 different human tumor cell lines, showing reasonable activity against melanoma-type cell lines. This research underscores the potential utility of such compounds in developing new anticancer agents (Duran & Demirayak, 2012).

Antimicrobial and Hemolytic Activities

Another study by Gul et al. (2017) on 2,5-disubstituted 1,3,4-oxadiazole compounds, which share a common feature with N-(4-(dimethylamino)phenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide, investigated their antimicrobial and hemolytic activities. The synthesized compounds displayed activity against selected microbial species, suggesting the compound's structural framework could be beneficial in designing new antimicrobial agents (Gul et al., 2017).

Anticonvulsant Properties

Research by Senthilraja & Alagarsamy (2012) focused on synthesizing thiazolidin-4-one derivatives, exhibiting notable anticonvulsant activities. The structure-activity relationship highlighted the importance of the dimethylaminophenyl component, which is also present in this compound. This suggests potential applications in developing anticonvulsant therapies (Senthilraja & Alagarsamy, 2012).

Anti-inflammatory Activity

The synthesis and evaluation of novel compounds with anti-inflammatory activities were explored by Sunder & Maleraju (2013). The study synthesized derivatives that showed significant anti-inflammatory effects, indicating the potential of similar structural frameworks for anti-inflammatory drug development (Sunder & Maleraju, 2013).

Antipsychotic Potential

Research by Wise et al. (1987) investigated the antipsychotic-like profile of a series of compounds, highlighting the role of the dimethylamino phenyl component. This research supports the possibility of utilizing similar compounds in designing new antipsychotic medications (Wise et al., 1987).

properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-20(2)14-7-5-12(6-8-14)18-17(21)11-13-10-15(22-19-13)16-4-3-9-23-16/h3-10H,11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCVMMZPOISKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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